molecular formula C21H20O3 B1371866 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene CAS No. 898756-44-0

9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene

Cat. No. B1371866
M. Wt: 320.4 g/mol
InChI Key: YQOFECLBAMKMOH-UHFFFAOYSA-N
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Description

“9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene” is a chemical compound with the CAS Number: 898756-44-0 . Its IUPAC name is 3- (1,3-dioxan-2-yl)-1- (9-phenanthryl)-1-propanone . The molecular weight of this compound is 320.39 .


Molecular Structure Analysis

The InChI code for “9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene” is 1S/C21H20O3/c22-20 (10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16 (15)17-8-3-4-9-18 (17)19/h1-4,6-9,14,21H,5,10-13H2 . This code represents the molecular structure of the compound.

Scientific Research Applications

Photochemical Reactions

Phenanthrene derivatives like 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene are involved in various photochemical reactions. For instance, E-1-(9-Phenanthryl)-2-nitroprop-1-ene, a related compound, demonstrates reactivity under irradiation or sensitization, leading to the formation of phenanthrene-9-carboxaldehyde and other products. Such reactions are essential in understanding the mechanisms of product formation in organic chemistry (Crosby, Salisbury, & Wood, 1978).

Atmospheric Reactions and Environmental Impact

Phenanthrene and its derivatives undergo atmospheric reactions that are significant from an environmental perspective. For example, phenanthrene's reaction with atmospheric radicals results in various products, some of which have mutagenic and carcinogenic properties. Understanding these reactions helps in assessing the environmental and health risks associated with polycyclic aromatic hydrocarbons (Zhao, Shi, Xu, Zhang, & Wang, 2017).

Synthesis of Functionalized Derivatives

Functionalized 9-amino-10-arylphenanthrene derivatives can be synthesized through a catalyst-free cascade reaction involving arylboronic acids and aldehydes. These derivatives have potential applications in material science and pharmaceutical research (Liu, Chen, Wang, Liu, Liu, & Dai, 2018).

Biodegradation and Environmental Remediation

The biodegradation of phenanthrene by certain fungi, like Phomopsis liquidambari, illustrates the potential for using biological methods to remediate environments contaminated with polycyclic aromatic hydrocarbons. This approach is promising for reducing the environmental impact of these compounds (Fu, Xu, Sun, Hu, Cao, Dai, & Jia, 2018).

Analytical Chemistry Applications

Phenanthrene derivatives can be used in analytical chemistry, such as in the development of fluorescence probes for detecting trace elements like palladium. This application is significant in environmental monitoring and industrial process control (Jun, Jun, Xiaomei, Zezhong, Feng, & Feng, 2016).

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-phenanthren-9-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c22-20(10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16(15)17-8-3-4-9-18(17)19/h1-4,6-9,14,21H,5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOFECLBAMKMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646034
Record name 3-(1,3-Dioxan-2-yl)-1-(phenanthren-9-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene

CAS RN

898756-44-0
Record name 3-(1,3-Dioxan-2-yl)-1-(9-phenanthrenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(phenanthren-9-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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